molecular formula C20H16Cl4N6O B11047146 1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

Cat. No.: B11047146
M. Wt: 498.2 g/mol
InChI Key: LJNVTXJMGJWQJQ-UHFFFAOYSA-N
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Description

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes dichloroaniline and dimethylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 3,4-Dichloroaniline: This is achieved through the chlorination of aniline.

    Synthesis of 4,6-Dimethyl-2-pyrimidinylamine: This involves the alkylation of pyrimidine derivatives.

    Coupling Reaction: The final step involves the coupling of 3,4-dichloroaniline with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can result in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloroaniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Receptor Activity: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-1-(3,4-Dichloroanilino)-1-[(4,6-dimethyl-2-pyrimidinyl)amino]methylidene}-N’-(3,4-dichlorophenyl)thiourea
  • N-{(Z)-1-(3,4-Dichloroanilino)-1-[(4,6-dimethyl-2-pyrimidinyl)amino]methylidene}-N’-(3,4-dichlorophenyl)carbamate

Uniqueness

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of dichloroaniline and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H16Cl4N6O

Molecular Weight

498.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

InChI

InChI=1S/C20H16Cl4N6O/c1-10-7-11(2)26-18(25-10)29-19(27-12-3-5-14(21)16(23)8-12)30-20(31)28-13-4-6-15(22)17(24)9-13/h3-9H,1-2H3,(H3,25,26,27,28,29,30,31)

InChI Key

LJNVTXJMGJWQJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)Cl)Cl)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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